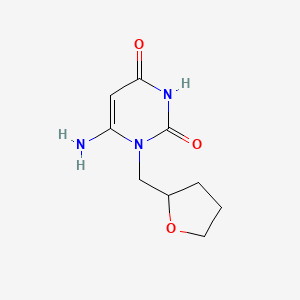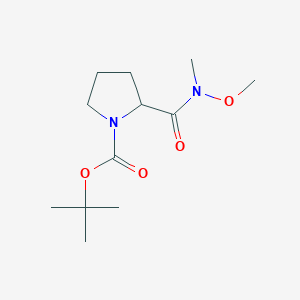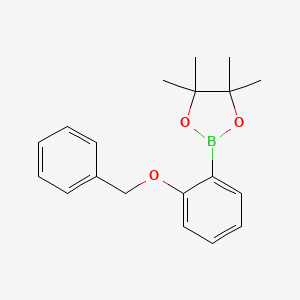
2-(3-Bromophenyl)-N-(tert-butyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)-N-(tert-butyl)acetamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an acetamide group with a tert-butyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide typically involves the following steps:
Bromination: The starting material, phenylacetamide, undergoes bromination to introduce a bromine atom at the meta position of the phenyl ring. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Acylation: The brominated phenylacetamide is then subjected to acylation with tert-butyl acetate in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromophenyl)-N-(tert-butyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Substitution: Products include azido derivatives, thiol derivatives, and alkoxy derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3-Bromophenyl)-N-(tert-butyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromine atom and the tert-butyl group play crucial roles in enhancing the compound’s binding affinity and selectivity towards its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-bromophenyl)-N-tert-butylacetamide: Similar structure but with the bromine atom at the para position.
2-(3-chlorophenyl)-N-tert-butylacetamide: Similar structure but with a chlorine atom instead of bromine.
2-(3-bromophenyl)-N-methylacetamide: Similar structure but with a methyl group instead of tert-butyl.
Uniqueness
2-(3-Bromophenyl)-N-(tert-butyl)acetamide is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and binding properties. The bromine atom at the meta position also contributes to its distinct chemical behavior compared to its para or ortho analogs.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-N-tert-butylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-12(2,3)14-11(15)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYMAMMCRGZMPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393632 |
Source


|
| Record name | 2-(3-bromophenyl)-N-tert-butylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883801-90-9 |
Source


|
| Record name | 2-(3-bromophenyl)-N-tert-butylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)





![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)
![2-Benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1273463.png)


